molecular formula C15H10ClN5O B11487326 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline

4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline

Cat. No.: B11487326
M. Wt: 311.72 g/mol
InChI Key: FICGXZAGVYVEGX-UHFFFAOYSA-N
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Description

4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE typically involves the reaction of 3-chlorophenylmethanol with tetrazoloquinoxaline under specific conditions. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent quality control measures to ensure consistency and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to dechlorinated products .

Scientific Research Applications

4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE involves its interaction with specific molecular targets. It can bind to DNA, causing damage and inhibiting replication, which is particularly useful in its anticancer activity . Additionally, it may inhibit enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar pharmacological activities.

    Tetrazoloquinoxaline: Shares the tetrazole and quinoxaline moieties but lacks the chlorophenyl group.

    Chlorophenylquinoxaline: Similar structure but without the tetrazole ring.

Uniqueness

4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE is unique due to its combination of the chlorophenyl group with the tetrazoloquinoxaline core.

Properties

Molecular Formula

C15H10ClN5O

Molecular Weight

311.72 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]tetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C15H10ClN5O/c16-11-5-3-4-10(8-11)9-22-15-14-18-19-20-21(14)13-7-2-1-6-12(13)17-15/h1-8H,9H2

InChI Key

FICGXZAGVYVEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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